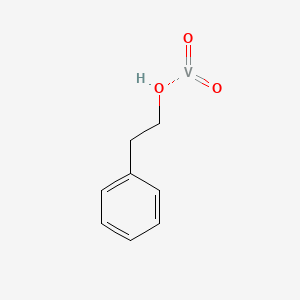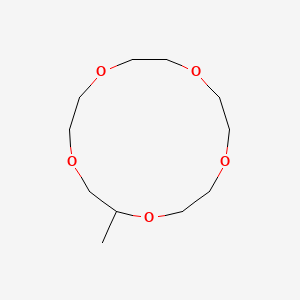
Titanium(3+) ethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium(3+) ethanolate can be synthesized through the reaction of titanium(III) chloride with ethanol in the presence of a base. The general reaction is as follows:
TiCl3+3C2H5OH→Ti(OEt)3+3HCl
This reaction typically requires an inert atmosphere to prevent oxidation of the titanium(III) species. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound is less common compared to other titanium alkoxides. it can be produced on a larger scale using similar methods as in the laboratory, with careful control of reaction conditions to ensure the purity and stability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Titanium(3+) ethanolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to titanium(IV) ethanolate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The ethanolate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using other alcohols or alkoxides.
Major Products Formed
Oxidation: Titanium(IV) ethanolate.
Reduction: Titanium(II) species or other reduced titanium complexes.
Substitution: Various titanium alkoxides depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Titanium(3+) ethanolate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other titanium compounds and as a catalyst in organic reactions.
Materials Science: Employed in the preparation of titanium-containing materials, including thin films and coatings.
Biology and Medicine: Investigated for potential use in biomedical applications due to its biocompatibility.
Industry: Utilized in the production of high-performance materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of titanium(3+) ethanolate involves its ability to coordinate with other molecules and participate in redox reactions. The titanium center can undergo changes in oxidation state, facilitating various chemical transformations. The ethanolate ligands can also be exchanged with other ligands, allowing for the formation of different titanium complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) ethanolate: A similar compound where titanium is in the +4 oxidation state.
Titanium(III) isopropanolate: Another titanium(III) alkoxide with isopropanolate ligands.
Titanium(IV) isopropanolate: A titanium(IV) compound with isopropanolate ligands.
Uniqueness
Titanium(3+) ethanolate is unique due to its +3 oxidation state, which imparts different reactivity compared to titanium(IV) compounds. Its ability to act as both a reducing agent and a ligand exchange reagent makes it versatile in various chemical processes.
Eigenschaften
CAS-Nummer |
19726-75-1 |
|---|---|
Molekularformel |
C2H5OTi+2 |
Molekulargewicht |
92.93 g/mol |
IUPAC-Name |
ethanolate;titanium(3+) |
InChI |
InChI=1S/C2H5O.Ti/c1-2-3;/h2H2,1H3;/q-1;+3 |
InChI-Schlüssel |
UFNRGJDVPQVELS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[O-].[Ti+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















